Product packaging for Ethyl Ursodeoxycholate(Cat. No.:CAS No. 69519-36-4)

Ethyl Ursodeoxycholate

Cat. No.: B1144851
CAS No.: 69519-36-4
M. Wt: 420.63
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Ursodeoxycholate is a synthetic derivative of Ursodeoxycholic Acid (UDCA), a secondary bile acid naturally produced in the human body and approved for treating cholestatic liver diseases . This ethyl ester modification is of significant interest in pharmacological research, particularly for optimizing the physicochemical properties of the parent compound to enhance membrane permeability or metabolic stability in experimental models. UDCA, the parent molecule, is a therapeutic agent with well-defined cytoprotective, immunomodulating, and choleretic (bile-stimulating) effects . Its primary mechanism of action involves protecting hepatocytes and cholangiocytes from the toxic effects of hydrophobic bile acids, which can cause mitochondrial dysfunction, reactive oxygen species generation, and apoptosis . Furthermore, UDCA stimulates biliary secretion by mechanisms that may include upregulation of transport proteins like the chloride-bicarbonate anion exchanger (AE2) and induction of vesicular exocytosis, thereby improving bile flow in cholestatic conditions . Research into UDCA and its derivatives is extensive in hepatology. It is the standard therapy for primary biliary cholangitis (PBC), where it has been shown to delay disease progression and improve survival . Studies also support its use in other cholestatic disorders, such as intrahepatic cholestasis of pregnancy and primary sclerosing cholangitis, although evidence varies in strength . Beyond cholestasis, research applications include investigating its potential to dissolve cholesterol gallstones by reducing biliary cholesterol saturation and its hepatoprotective effects in models of non-alcoholic steatohepatitis (NASH) . This compound is supplied for Research Use Only (RUO). It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Properties

CAS No.

69519-36-4

Molecular Formula

C₂₆H₄₄O₄

Molecular Weight

420.63

Synonyms

(3α,5β,7β)-3,7-Dihydroxy-cholan-24-oic Acid Ethyl Ester;  Ursodeoxycholic Acid Ethyl Ester

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies for Ethyl Ursodeoxycholate

Esterification Pathways for Ursodeoxycholic Acid

The conversion of ursodeoxycholic acid to its ethyl ester is a fundamental transformation, achievable through several synthetic routes. These methods primarily involve the reaction of the carboxylic acid group of UDCA with ethanol (B145695).

Direct Esterification Techniques

Direct esterification of ursodeoxycholic acid with ethanol is a common and straightforward approach to synthesize ethyl ursodeoxycholate. The Fischer esterification, a classic acid-catalyzed reaction, is a prominent method. masterorganicchemistry.comcerritos.edu This equilibrium-driven process typically involves refluxing UDCA with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com The use of excess ethanol helps to shift the equilibrium towards the formation of the ethyl ester. masterorganicchemistry.com Another approach involves the in-situ generation of hydrochloric acid (HCl) as a catalyst by reacting acetyl chloride with ethanol. cerritos.edu

The protection of the carboxylic acid group through esterification is also a key step in the multi-step chemical synthesis of UDCA from cholic acid (CA). beilstein-journals.orgnih.gov In this context, acid-catalyzed esterification is reported to proceed with quantitative yield, effectively protecting the carboxylic acid moiety while other parts of the molecule undergo further transformations. beilstein-journals.orgnih.gov

Esterification Method Catalyst Key Features Reference
Fischer EsterificationH₂SO₄, p-TsOHEquilibrium-driven, requires excess alcohol. masterorganicchemistry.comoperachem.com
In-situ HCl generationAcetyl Chloride in EthanolGenerates HCl catalyst in the reaction mixture. cerritos.edu
Flow EsterificationSulfonic acid-functionalized silicaContinuous flow process, heterogeneous catalyst. oup.com

Biocatalytic Approaches to Ester Synthesis

Biocatalytic methods offer a green and selective alternative to traditional chemical synthesis. Lipases, a class of enzymes that catalyze the hydrolysis of fats, are also effective in catalyzing esterification reactions in non-aqueous environments. nih.govatlantis-press.comresearchgate.netcjcatal.com The enzymatic acylation of the hydroxyl groups of bile acids has been explored, and lipases such as Candida antarctica lipase (B570770) B (CAL-B) have shown regioselectivity in these transformations. nih.gov While the direct lipase-catalyzed synthesis of this compound from UDCA and ethanol is a plausible and environmentally friendly approach, specific detailed examples in the literature are more focused on the synthesis of other bile acid esters or derivatives. nih.govnih.gov For instance, the synthesis of a 7β-acetoacetoxy this compound has been achieved through a lipase-catalyzed regioselective alcoholysis, demonstrating the utility of enzymes in modifying the UDCA scaffold. nih.gov

Intermediate Compound Chemistry in this compound Synthesis

The synthesis of UDCA itself often starts from more abundant bile acids like cholic acid (CA) or chenodeoxycholic acid (CDCA). beilstein-journals.orggoogle.com In the synthetic pathway from cholic acid, the carboxylic acid group is typically protected as an ester early in the sequence. beilstein-journals.orgnih.gov This methyl or ethyl cholate (B1235396) derivative then undergoes a series of reactions, including oxidation and reduction, to ultimately form the ursodeoxycholate structure.

Stereoselective Synthesis of Bile Acid Derivatives

The stereochemistry of the hydroxyl groups on the steroid nucleus is critical for the biological activity of bile acids. Ursodeoxycholic acid is the 7β-epimer of chenodeoxycholic acid (7α-hydroxyl). Therefore, the stereoselective synthesis of this compound hinges on the controlled introduction of the 7β-hydroxyl group.

A key strategy involves the stereoselective reduction of the 7-keto group of an intermediate, such as ethyl 7-ketolithocholate. researchgate.net This reduction can be achieved using various methods, including electrochemical reduction and biocatalysis. researchgate.netnih.govmendeley.com Electrochemical methods have been developed for the stereoselective reduction of 7-ketolithocholic acid to UDCA, and this principle can be extended to its ethyl ester. nih.govmendeley.com

Biocatalytic reduction offers high stereoselectivity. Enzymes such as 7β-hydroxysteroid dehydrogenase (7β-HSDH) can stereospecifically reduce the 7-keto group to the desired 7β-hydroxyl configuration. This enzymatic reduction can be performed on the ethyl 7-ketolithocholate substrate to produce this compound.

Preparation of Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying the metabolism, pharmacokinetics, and mechanism of action of molecules. The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as ¹³C or deuterium (B1214612) (²H) into the molecule.

The synthesis of [24-¹³C]ursodeoxycholic acid has been reported, which can then be esterified to produce [24-¹³C]this compound. nih.gov The labeling is introduced at the C-24 position of the side chain. The purity and isotopic enrichment of the final labeled compound are confirmed using techniques like gas chromatography-mass spectrometry. nih.gov This labeled this compound can be used in metabolic studies to trace the fate of the compound in biological systems.

Analog and Hybrid Compound Synthesis Involving Ursodeoxycholic Acid Scaffolds

The chemical scaffold of ursodeoxycholic acid provides a versatile platform for the synthesis of novel analogs and hybrid compounds with potentially enhanced or modified biological activities. The ethyl ester group in this compound can serve as a starting point for further derivatization, or the core UDCA structure can be modified prior to or after esterification.

An example of a hybrid compound is 7β-acetoacetoxy this compound. Its synthesis involves the thermal condensation of methyl acetoacetate (B1235776) with UDCA to yield 3α,7β-bis-acetoacetoxy UDCA, followed by a lipase-catalyzed regioselective alcoholysis of the 3α-ester group in the presence of ethanol, which also leads to the formation of the ethyl ester at the C-24 position. nih.gov This demonstrates a chemoenzymatic approach to generate a novel derivative of this compound.

Conjugation Chemistry for Novel Derivatives

The chemical structure of ursodeoxycholic acid (UDCA), the parent compound of this compound, offers multiple reactive sites that are amenable to conjugation, a key strategy for creating novel derivatives with modified physicochemical and biological properties. The primary sites for conjugation are the carboxyl group at the C-24 position and the hydroxyl groups at the C-3 and C-7 positions. Esterification of the C-24 carboxyl group with ethanol yields this compound, which can be a synthetic precursor or a derivative itself. Further derivatization through conjugation chemistry aims to enhance therapeutic efficacy, alter pharmacokinetic profiles, or enable targeted drug delivery.

Key conjugation methodologies for generating novel derivatives from the UDCA scaffold include the formation of amides and the attachment of other functional molecules.

Amide Conjugation: In nature, primary bile acids are often conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form bile salts. beilstein-journals.org This biological process can be mimicked and expanded upon synthetically to create a diverse range of amide derivatives. A common synthetic route involves activating the carboxylic acid of UDCA, often by converting it to an acid chloride or a mixed anhydride, followed by reaction with a desired amine. nih.gov

One area of research has focused on creating derivatives that are resistant to enzymatic deconjugation in the gut. An example is N-ethyl-tauroursodeoxycholic acid, a taurine conjugate analogue designed for increased stability. nih.gov Studies have shown that while the natural conjugate tauroursodeoxycholate is completely deconjugated by gut microbiota within 24 hours, N-ethyl-tauroursodeoxycholate remains largely intact (only 3.4% deconjugation after 72 hours), which can significantly alter its enterohepatic circulation and therapeutic profile. nih.gov

More complex conjugates have also been synthesized for targeted therapeutic action. For instance, UDCA has been conjugated with selective histone deacetylase 6 inhibitors (HDAC6i). nih.gov These novel UDCA-HDAC6i conjugates were designed to combine the hepatoprotective effects of UDCA with the therapeutic action of HDAC6 inhibition for treating conditions like polycystic liver diseases. nih.gov The synthesis of these molecules demonstrates the versatility of UDCA as a scaffold for developing multi-functional therapeutic agents.

The following table summarizes various research findings on the conjugation of UDCA to form novel derivatives.

Conjugation MoietyResulting Derivative ExampleSynthetic ApproachInvestigated Purpose of Derivatization
Modified TaurineN-ethyl-tauroursodeoxycholic acidAmidation of UDCA with N-ethyltaurineTo create a derivative resistant to bacterial deconjugation in the intestine. nih.gov
Histone Deacetylase 6 Inhibitor (HDAC6i)UDCA-HDAC6i #1Multi-step synthesis involving amide bond formation between UDCA and an HDAC6i molecule.To combine the therapeutic effects of UDCA and HDAC6 inhibition for targeted treatment of polycystic liver disease. nih.gov
2-Amino-2-methyl-1-propanolUDCA-amide derivativeCondensation of UDCA-formyloxy acid chloride with the amine.To create novel bile acid amides for investigating structure-activity relationships and potential antimicrobial properties. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Ethyl Ursodeoxycholate and Its Metabolites

Chromatographic Separation Techniques (e.g., UPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones for the separation of Ethyl Ursodeoxycholate and its metabolites from complex biological fluids. cabidigitallibrary.org These techniques offer high resolution and are readily coupled with various detectors for sensitive quantification.

The separation is typically achieved using reversed-phase chromatography, with C18 columns being the most common stationary phase. nih.gov The choice of column and mobile phase is critical for resolving this compound from its parent compound, UDCA, and other structurally similar bile acids. Gradient elution is often employed to achieve optimal separation of compounds with varying polarities within a reasonable timeframe. jocpr.com

A typical mobile phase for the analysis of bile acid derivatives consists of an aqueous component, often a buffer like ammonium (B1175870) formate, and an organic modifier such as acetonitrile (B52724) or methanol. The pH of the mobile phase is a crucial parameter that influences the retention and peak shape of the analytes.

For detection, UV detectors can be used, although the low UV absorptivity of bile acids necessitates detection at low wavelengths (around 200 nm). researchgate.net More sensitive and specific detection is achieved using Evaporative Light Scattering Detectors (ELSD) or, more commonly, mass spectrometry. cabidigitallibrary.org UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. cabidigitallibrary.org

Table 1: Representative Chromatographic Conditions for Bile Acid Analysis Applicable to this compound
ParameterHPLCUPLC
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) jocpr.comReversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) nih.gov
Mobile Phase Acetonitrile/Methanol/Ammonium Acetate Buffer jocpr.comAcetonitrile/Ammonium Acetate nih.gov
Elution Mode Isocratic or Gradient jocpr.comGradient cabidigitallibrary.org
Flow Rate 0.4 - 1.5 mL/min0.5 - 0.6 mL/min nih.gov
Detection UV (200 nm), ELSD, MS/MS researchgate.netMS/MS, ELSD cabidigitallibrary.org

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the analysis of bile acids and their derivatives due to its exceptional sensitivity and specificity. nih.gov It allows for both the structural confirmation and precise quantification of this compound and its metabolites, even at low concentrations in complex biological matrices. nih.gov

For quantification, the mass spectrometer is typically operated in the negative ion mode using electrospray ionization (ESI), as bile acids readily form [M-H]⁻ ions. nssresearchjournal.com The analysis is performed using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard. This highly selective technique minimizes interferences from the sample matrix. nih.gov

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful tool for identifying unknown metabolites of this compound. nih.gov HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of a metabolite. nih.gov This information, combined with fragmentation data, enables the putative identification of metabolites, which can then be confirmed using reference standards. This is particularly useful in drug discovery settings for a comprehensive understanding of the metabolic fate of a new chemical entity. nih.gov

Tandem mass spectrometry (MS/MS) is indispensable for analyzing this compound in complex mixtures such as plasma, urine, or tissue homogenates. nih.gov The first stage of mass analysis (MS1) isolates the precursor ion of the target analyte, which is then fragmented in a collision cell. The resulting product ions are analyzed in the second stage (MS2). nih.gov This process provides structural information and enhances selectivity, as different isomers can yield distinct fragmentation patterns. biorxiv.org The specificity of MS/MS allows for the accurate quantification of this compound even in the presence of numerous endogenous compounds. nih.gov

Table 2: Illustrative MS/MS Parameters for Bile Acid Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Ursodeoxycholic Acid (UDCA)391.4391.4Negative ESI nih.gov
Glycoursodeoxycholic Acid (GUDCA)448.373.9Negative ESI nih.gov
Tauroursodeoxycholic Acid (TUDCA)498.480.1Negative ESI nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and confirmation of this compound. jmcs.org.mx While MS provides information on mass and fragmentation, NMR provides detailed insights into the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C. nih.gov

¹H NMR spectroscopy can confirm the presence of the ethyl group through characteristic signals (a quartet and a triplet) and provides information on the stereochemistry of the bile acid backbone. rsc.org ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. jmcs.org.mx For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed. nih.gov These experiments reveal correlations between different nuclei, allowing for the complete and unequivocal structural assignment of the molecule. nih.gov

Electrophoretic Methods for Bile Acid Separation

Electrophoretic methods, such as Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC), offer an alternative to LC for the separation of bile acids. nih.gov These techniques provide high separation efficiency and require minimal sample and reagent volumes. semanticscholar.org

In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds. nih.govnih.gov The separation of bile acids by MEKC is influenced by factors such as pH, surfactant concentration, and the addition of organic modifiers or cyclodextrins to the buffer. acs.orgresearchgate.net These methods have been successfully applied to the analysis of UDCA and other bile acids in pharmaceutical formulations and biological samples. nih.govnih.gov

Bioanalytical Method Development and Validation in Preclinical Matrices

The quantification of this compound in preclinical matrices, such as rat or monkey plasma, requires the development and validation of a robust bioanalytical method, typically using LC-MS/MS. mdpi.comonlinepharmacytech.info Method validation is essential to ensure the reliability and reproducibility of the data generated in pharmacokinetic and toxicokinetic studies. nssresearchjournal.comnih.gov

The validation process involves assessing several key parameters as per regulatory guidelines:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Linearity: The range of concentrations over which the method provides a linear response. mdpi.com

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. mdpi.com

Recovery: The efficiency of the extraction procedure. nssresearchjournal.com

Matrix Effect: The influence of matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). mdpi.com

Sample preparation is a critical step and typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences and concentrate the analyte. jocpr.comnssresearchjournal.com

Table 3: Key Parameters in Bioanalytical Method Validation
ParameterDescriptionTypical Acceptance Criteria
Accuracy Closeness of determined value to the nominal concentration.Within ±15% of nominal value (±20% at LLOQ) mdpi.com
Precision Reproducibility of measurements, expressed as coefficient of variation (CV).≤15% CV (≤20% at LLOQ) mdpi.com
Linearity (r²) Correlation coefficient of the calibration curve.>0.99 nih.gov
Stability Analyte integrity under various conditions.Concentration within ±15% of initial value mdpi.com

Surrogate Matrix Preparation Techniques

The accurate quantification of this compound and its metabolites in biological samples is frequently complicated by the presence of endogenous counterparts and other interfering substances. A common and effective strategy to overcome this challenge is the use of a surrogate matrix. researchgate.net A surrogate matrix is a substitute matrix that is free of the analyte of interest and is used to prepare calibration standards and quality control samples. e-b-f.eu The ideal surrogate matrix should mimic the physicochemical properties of the authentic biological matrix to ensure that the extraction efficiency and matrix effects are comparable for both the calibrators and the actual study samples. future-science.com Several techniques are employed to prepare suitable surrogate matrices for the bioanalysis of lipophilic compounds like this compound.

Another widely used technique, particularly for removing larger interfering molecules like proteins, is protein precipitation . phenomenex.com This method involves the addition of a precipitating agent, such as an organic solvent (e.g., methanol, acetonitrile, acetone), an acid (e.g., trichloroacetic acid), or a high concentration of salt (e.g., ammonium sulfate), to the biological sample. phenomenex.combiosyn.com The precipitating agent denatures and aggregates the proteins, which can then be separated by centrifugation. biosyn.com The resulting supernatant, which is depleted of high-abundance proteins, can be used as a surrogate matrix. The choice of precipitating agent can influence the recovery of the analyte of interest and the degree of protein removal. For instance, organic solvents are effective but can lead to sample dilution, sometimes necessitating an evaporation and reconstitution step. mdpi.comnih.gov

Table 1: Comparison of Common Protein Precipitation Agents

Precipitating AgentMechanism of ActionAdvantagesDisadvantages
Organic Solvents (e.g., Methanol, Acetonitrile) Disrupt the hydration shell of proteins, leading to aggregation and precipitation. phenomenex.comHigh protein removal efficiency.Can cause significant sample dilution; may require evaporation and reconstitution steps. mdpi.com
Acids (e.g., Trichloroacetic Acid - TCA) Reduces the pH to the protein's isoelectric point, causing loss of charge and precipitation. phenomenex.comHighly effective and reactive.Denatures proteins, making them non-functional; extreme pH can degrade analytes. phenomenex.commdpi.com
Salts (e.g., Ammonium Sulfate) High salt concentrations reduce water availability for protein hydration, leading to "salting out". phenomenex.comMild method that can preserve the biological function of proteins upon re-solubilization. phenomenex.comMay introduce high salt concentrations into the sample, potentially interfering with subsequent analysis.
Metal Hydroxides (e.g., Zinc Hydroxide) Forms insoluble complexes with proteins, facilitating their removal. mdpi.comMinimal sample dilution and maintains a near-neutral pH, ensuring analyte stability. mdpi.comnih.govRecovery of the target analyte must be carefully evaluated as some compounds may co-precipitate. mdpi.com

In cases where a suitable analyte-free biological matrix is unavailable, an artificial surrogate matrix can be prepared. These matrices are formulated to approximate the composition of the authentic matrix. A common approach is to use a solution of bovine serum albumin (BSA) in a phosphate-buffered saline (PBS) to mimic the protein content of plasma or serum. researchgate.net The concentration of BSA can be adjusted to better reflect the protein concentration of the target biological fluid. researchgate.net This approach offers the advantage of a well-defined and consistent matrix composition, free from endogenous interferences.

Table 2: Overview of Surrogate Matrix Preparation Techniques

TechniquePrinciplePrimary ApplicationKey Considerations
Charcoal Stripping Adsorption of small molecules onto activated charcoal. analis.com.myRemoval of endogenous analytes from biological fluids (e.g., plasma, serum). biopharmaservices.comCan be time-consuming and may alter the matrix composition by removing non-target components. biopharmaservices.com
Protein Precipitation Removal of proteins using solvents, acids, or salts. phenomenex.comDepletion of high-abundance proteins to reduce matrix interference. nih.govThe choice of precipitant can affect analyte recovery and sample integrity. mdpi.com
Artificial Matrix Formulation Creation of a synthetic matrix, often using purified proteins like BSA in a buffer. researchgate.netUsed when an authentic analyte-free matrix is not available.Ensures a consistent and interference-free matrix, but may not perfectly mimic the complexity of the biological matrix. researchgate.net
Lipid Depletion Extraction and removal of lipids using techniques like LLE or SPE. nih.govReducing matrix effects from lipids for analysis of lipophilic compounds.Important for improving method robustness and reducing ion suppression/enhancement in MS-based methods. nih.gov

The selection of the most appropriate surrogate matrix preparation technique depends on the specific analytical method, the nature of the biological matrix, and the physicochemical properties of this compound and its metabolites. Validation of the chosen surrogate matrix is critical and typically involves demonstrating parallelism between the calibration curve prepared in the surrogate matrix and standard additions to the authentic matrix. nih.gov This ensures that the surrogate matrix accurately reflects the behavior of the authentic matrix in the analytical system.

Mechanisms of Action at the Cellular and Molecular Level

Modulation of Cellular Bile Acid Pool Composition

The administration of UDCA, the parent compound of Ethyl Ursodeoxycholate, leads to a significant shift in the composition of the bile acid pool within the enterohepatic circulation. Normally, endogenous UDCA constitutes only a small fraction, around 5%, of the total human bile acid pool. However, with chronic administration, it can become a major component, making up 30-50% of the biliary and plasma bile acids drugbank.com. This alteration is crucial as it displaces the more hydrophobic and potentially toxic endogenous bile acids, such as deoxycholic acid and chenodeoxycholic acid drugbank.comxiahepublishing.com.

Furthermore, UDCA influences the expression of transporters involved in the enterohepatic circulation of bile acids. It has been observed to increase the expression of several key bile acid transporters in the ileum and liver nih.gov. This leads to an accelerated enterohepatic circulation, shortening the cycling time of bile acids nih.gov. This enhanced circulation may contribute to the efficient elimination of toxic bile acids and the maintenance of bile acid homeostasis.

Cytoprotective Mechanisms in In Vitro Cell Models

In laboratory settings using cell cultures, UDCA has demonstrated significant cytoprotective properties against various forms of cellular injury.

Hydrophobic bile acids can damage cell membranes through their detergent-like properties, leading to cell lysis and death nih.gov. UDCA has been shown to effectively counteract this cytotoxicity. In studies using perifused rat hepatocytes, the addition of UDCA significantly reduced the harmful effects of deoxycholate, a hydrophobic bile acid nih.gov. This protective effect is thought to be due to a direct cytoprotective action, beyond a simple dilution of the toxic bile acids nih.gov.

One proposed mechanism for this protection is the ability of UDCA to insert itself into the lipid bilayers of cell membranes. This incorporation is believed to increase the membrane's resistance to the damaging detergent effects of hydrophobic bile acids xiahepublishing.com.

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a common mechanism of cellular damage in various diseases. UDCA has been shown to possess antioxidant properties mdpi.com.

In cultured rat hepatocytes, pretreatment with UDCA significantly protected the cells from oxidative injury induced by agents like hydrogen peroxide nih.govcapes.gov.br. This protective effect is associated with an increase in the levels of glutathione (B108866) (GSH) and other thiol-containing proteins like metallothionein, which are crucial components of the cellular antioxidant defense system nih.gov. UDCA achieves this by increasing the mRNA levels of enzymes involved in the synthesis of these protective molecules nih.gov. Furthermore, UDCA can activate the transcription factor Nrf2, a key regulator of genes involved in detoxification and antioxidant defense nih.gov. Studies in human dermal fibroblasts have also shown that UDCA can attenuate intracellular oxidative stress caused by UVA and UVB radiation mdpi.com.

Anti-Apoptotic Pathway Modulation

Apoptosis, or programmed cell death, is a critical process in both normal physiology and disease. Dysregulation of apoptosis can contribute to the progression of various liver diseases. UDCA is known to have potent anti-apoptotic effects mdpi.com.

UDCA can protect both hepatocytes and cholangiocytes (the cells lining the bile ducts) from apoptosis induced by toxic bile acids and other stimuli drugbank.comresearchgate.net. It has been shown to inhibit apoptosis induced by pro-inflammatory cytokines such as TNF-α and FasL conicet.gov.ar.

The anti-apoptotic effects of UDCA are mediated through various molecular pathways. It can suppress the expression of pro-apoptotic proteins like Bax and increase the expression of anti-apoptotic proteins like Bcl-2 nih.gov. In some cancer cell lines, UDCA has been observed to induce apoptosis, suggesting its effects can be cell-type specific nih.govresearchgate.net. However, in the context of liver protection, its primary role is to prevent premature cell death.

Mitochondria, the powerhouses of the cell, play a central role in the regulation of apoptosis. Hydrophobic bile acids can disrupt mitochondrial function, leading to the release of pro-apoptotic factors and subsequent cell death conicet.gov.ar. UDCA helps to preserve mitochondrial integrity and function in the face of such insults conicet.gov.arnih.gov.

It has been shown to inhibit the mitochondrial membrane permeability transition (MPT), a critical event in the apoptotic cascade that is often induced by hydrophobic bile acids conicet.gov.arnih.gov. By preventing the opening of MPT pores, UDCA helps to maintain the mitochondrial membrane potential and prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway nih.gov. Furthermore, studies in fibroblasts from patients with neurodegenerative diseases have shown that UDCA can improve mitochondrial function, including mitochondrial membrane potential and respiration nih.govnih.gov.

Interactive Data Table: Summary of this compound's Cellular and Molecular Mechanisms

Mechanism of Action Specific Effect Key Molecular Targets/Pathways
Modulation of Bile Acid Pool Alters the composition to be more hydrophilic.Displacement of hydrophobic bile acids (e.g., deoxycholic acid).
Accelerates enterohepatic circulation.Increased expression of bile acid transporters.
Cytoprotection Attenuates hydrophobic bile acid cytotoxicity.Stabilization of cell membranes.
Protects against oxidative stress.Increased glutathione (GSH) and metallothionein; Nrf2 activation.
Anti-Apoptosis Inhibits apoptosis in hepatocytes/cholangiocytes.Modulation of Bax/Bcl-2 ratio.
Maintains mitochondrial integrity and function.Inhibition of mitochondrial permeability transition (MPT).

Choleresis and Bile Secretion Mechanisms in Preclinical Models

This compound, through its active form, demonstrates significant effects on bile flow and composition. In various preclinical models, it has been shown to induce choleresis, an increase in bile secretion from the liver. This effect is not merely an increase in the volume of bile but also involves specific alterations in its electrolyte composition, contributing to a less toxic bile acid pool. Studies in animal models have consistently shown that administration of the parent compound, UDCA, stimulates bile flow. sci-hub.senih.govnih.gov This hypercholeretic effect is a cornerstone of its mechanism of action in cholestatic conditions. sci-hub.se

A key feature of the choleresis induced by this compound's active metabolite is the marked increase in bicarbonate concentration in the bile. researchgate.netnih.gov This bicarbonate-rich bile flow creates what is known as a "bicarbonate umbrella," which helps protect cholangiocytes (the cells lining the bile ducts) from the cytotoxic effects of other bile acids. researchgate.net

The mechanism for this involves several cellular processes:

Anion Exchange: The stimulation of the Cl⁻/HCO₃⁻ anion exchanger 2 (AE2) on the apical membrane of cholangiocytes is crucial for the secretion of bicarbonate into the bile. researchgate.net

Proton Transport: Evidence from isolated perfused rat liver models suggests that the choleretic and alkalinizing effect does not strictly depend on the presence of bicarbonate in the perfusate and can be replicated with other weak acids. nih.gov This indicates the mechanism may be a result of H⁺ (or OH⁻) transport rather than the direct transport of the bicarbonate ion itself. nih.gov

Ductular Influence: In preclinical models of cirrhosis with associated bile ductular proliferation, the efficiency of UDCA in stimulating bicarbonate output was found to be significantly increased, suggesting that the expanded ductular system enhances this effect. sci-hub.se

Summary of Preclinical Findings on Bicarbonate-Rich Choleresis

Experimental ModelKey FindingProposed MechanismReference
Normal Rat ModelsUDCA's conjugate, TUDCA, enhances secretin-stimulated hydrocholeresis.Modulation of intracellular Ca2+, PKCα, and PI3K activation, involving the AE2 anion exchanger. researchgate.net
Isolated Perfused Rat LiverBicarbonate can be replaced by other weak acids (acetate, DMO) without abolishing the hypercholeretic effect.Suggests the process is driven by H+ (or OH-) transport rather than direct bicarbonate transport. nih.gov
Cirrhotic Rat ModelsBicarbonate stimulatory efficiency of UDCA was 29% higher than in controls.Attributed to a ninefold increase in bile ductular structures. sci-hub.se

The regulation of bile acid transport across the hepatocyte is critical for maintaining bile flow and preventing cholestasis. This compound's active form, UDCA, modulates the expression and function of key bile acid transporters. The Bile Salt Export Pump (BSEP or ABCB11) is the primary transporter responsible for secreting bile acids from the hepatocyte into the bile canaliculus. mdpi.comresearchgate.net

Intracellular calcium (Ca²⁺) is a critical second messenger that regulates numerous cellular processes, including secretion. In biliary epithelial cells, UDCA has been shown to directly modulate Ca²⁺ signaling pathways. nih.gov

Studies using a human cholangiocarcinoma cell line demonstrated that UDCA exposure leads to a significant increase in intracellular Ca²⁺ concentration ([Ca²⁺]i). nih.gov This elevation results from the release of calcium from intracellular stores. The subsequent rise in [Ca²⁺]i activates Ca²⁺-dependent chloride channels, stimulating the efflux of chloride ions. nih.gov This ionic shift is believed to contribute to ductular secretion and bile flow. This modulation of Ca²⁺ signaling is also implicated in the synergistic effect observed between UDCA's taurine (B1682933) conjugate (TUDCA) and the hormone secretin in stimulating bile flow. researchgate.net

Immunomodulatory Effects in Experimental Systems

Beyond its effects on bile secretion, this compound's active metabolite, UDCA, exhibits significant immunomodulatory and anti-inflammatory properties in various experimental systems. nih.govnih.gov These effects are crucial to its therapeutic action in immune-mediated liver diseases. The compound has been shown to suppress the production of immunoglobulins, including IgM, IgG, and IgA, in peripheral blood mononuclear cells from both healthy subjects and patients with primary biliary cirrhosis. nih.gov

The anti-inflammatory effects of UDCA are mediated through its interaction with key intracellular signaling pathways that govern the inflammatory response.

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a central transcription factor that controls the expression of numerous pro-inflammatory genes. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, UDCA was shown to inhibit the expression and activation of NF-κB. researchgate.net

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation. UDCA has been found to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli. researchgate.net The inhibition of the EGFR/Raf-1/ERK signaling cascade is also a proposed mechanism by which UDCA protects cells from apoptosis induced by more toxic bile acids like deoxycholic acid. nih.gov

In these experimental models, this pathway inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, and a concurrent increase in the anti-inflammatory cytokine IL-10. researchgate.net

Effects of UDCA on Inflammatory Mediators in LPS-Stimulated Macrophages

Inflammatory MediatorEffect of UDCA TreatmentSignaling Pathway ImplicatedReference
Nitric Oxide (NO)Decreased ReleaseNF-κB / MAPK researchgate.net
TNF-α, IL-1α, IL-1β, IL-6 (Pro-inflammatory)Decreased mRNA and Protein LevelsNF-κB / MAPK researchgate.net
IL-10 (Anti-inflammatory)Increased LevelsNot specified researchgate.net
NF-κBInhibited ExpressionNF-κB researchgate.net
p-ERK, p-JNK, p-p38Suppressed PhosphorylationMAPK researchgate.net

The immunomodulatory capacity of UDCA extends to its direct effects on various immune cells. In vitro studies using human peripheral blood mononuclear cells have demonstrated that UDCA can suppress the production of key cytokines involved in T-cell proliferation and differentiation, such as Interleukin-2 (IL-2) and Interleukin-4 (IL-4). nih.gov It also inhibits the production of interferon-gamma and suppresses concanavalin A-induced thymocyte proliferation. nih.gov These findings suggest that a component of the compound's therapeutic benefit in autoimmune conditions stems from direct immunosuppression. nih.gov Further mechanisms include the inhibition of mitochondrial membrane depolarization and the subsequent release of cytochrome C, which are critical steps in apoptosis and immune cell regulation. nih.gov

Interactions with Nuclear Receptors and Signaling Pathways

Ursodeoxycholic acid (UDCA) exhibits antagonistic effects on the Farnesoid X Receptor (FXR), a key nuclear receptor in regulating bile acid and lipid metabolism. Studies have shown that UDCA administration leads to reduced activation of FXR, which in turn decreases the circulation of fibroblast growth factor 19 (FGF19). This reduction in the intestinal FXR/FGF19 signaling pathway leads to the induction of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme responsible for the conversion of cholesterol into bile acids. By inhibiting FXR activation, UDCA effectively interrupts the negative feedback mechanism that normally suppresses bile acid synthesis. This antagonistic action impacts not only bile acid homeostasis but also has downstream effects on lipid metabolism, including the induction of lipogenic enzymes like stearoyl-CoA desaturase (SCD).

UDCA is recognized as an agonist for the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound bile acid receptor. However, its potency as a TGR5 activator is considered to be lower compared to other bile acids. The activation of TGR5 by bile acids like UDCA is linked to various downstream signaling cascades, including the induction of cyclic adenosine monophosphate (cAMP). Research into chemical modifications of UDCA has demonstrated that its affinity for and ability to activate TGR5 can be significantly altered. For instance, 7α-methylated UDCA showed a markedly higher affinity and activation capacity for TGR5 compared to the parent UDCA molecule, while its ability to activate FXR was low. This highlights the potential for developing selective TGR5 agonists based on the UDCA scaffold.

UDCA demonstrates a unique modulatory interaction with the glucocorticoid receptor (GR). It has been shown to promote the nuclear translocation of the GR in a dose-dependent manner and activate glucocorticoid response elements (GRE). However, it does so more weakly than synthetic glucocorticoids like dexamethasone. Interestingly, UDCA does not appear to bind directly to the same ligand-binding domain as dexamethasone but is still capable of recruiting coactivators. This suggests a novel mechanism of action. UDCA acts as a selective GR modulator, capable of differentiating between the receptor's transactivation and transrepression pathways. This distinct interaction allows it to suppress NF-κB-dependent transcription, contributing to its immunomodulatory and anti-inflammatory effects.

The involvement of UDCA with the PI3K/AKT and MEK/ERK signaling pathways is complex and appears to be context-dependent, particularly in cancer cell lines. In bile duct cancer cells, UDCA has been found to suppress cell proliferation by inhibiting the deoxycholic acid (DCA)-induced activation of both the PI3K-AKT and the EGFR-ERK signaling pathways. Similarly, studies in hepatocytes have shown that the pro-survival effects of these pathways can counteract bile acid-induced apoptosis. Conversely, in certain gastric cancer cells, the MEK/ERK pathway plays a pro-apoptotic role in UDCA-induced cell death. In this context, UDCA enhances the phosphorylation of MEK1/2 and ERK1/2, and pharmacological inhibition of MEK actually reduces UDCA-induced apoptosis. This indicates that UDCA can modulate these critical cell signaling pathways to produce either anti-proliferative or pro-apoptotic effects depending on the cellular environment.

Effects on Lipid Metabolism and Cholesterol Homeostasis in Cellular Models

UDCA plays a significant role in modulating cholesterol homeostasis by influencing its metabolism, secretion, and absorption. A primary mechanism is the reduction of cholesterol production in the liver. By acting as an FXR antagonist, UDCA stimulates the synthesis of bile acids from cholesterol, which depletes hepatic cholesterol stores and subsequently activates 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the key enzyme in cholesterol synthesis, to restore balance.

In cellular models, UDCA has been shown to restrain lipid accumulation. It can ameliorate hepatic lipid metabolism by regulating the AKT/mTOR/SREBP-1 signaling pathway, which is crucial for controlling lipogenesis.

Data Tables

Table 1: Summary of UDCA Interactions with Nuclear Receptors and Signaling Pathways

Receptor / PathwayMode of ActionDownstream EffectReference(s)
Farnesoid X Receptor (FXR) AntagonistReduced FGF19, Increased CYP7A1 expression, Increased bile acid synthesis
TGR5 Receptor AgonistIncreased cAMP production
Glucocorticoid Receptor (GR) Selective ModulatorNuclear translocation, Differentiated transactivation/transrepression, Suppression of NF-κB
PI3K/AKT Pathway Inhibitor (in some cancer cells)Inhibition of cell proliferation, Induction of apoptosis
MEK/ERK Pathway Modulator (Inhibitory or Pro-apoptotic)Context-dependent inhibition of proliferation or induction of apoptosis

Table 2: Effects of UDCA on Lipid and Cholesterol Metabolism Markers

Process / MarkerEffect of UDCAKey Mediators / PathwaysReference(s)
Hepatic Lipid Accumulation InhibitionRegulation of AKT/mTOR/SREBP-1 pathway
Bile Acid Synthesis StimulationIncreased Cholesterol 7α-hydroxylase (CYP7A1) activity
Cholesterol Synthesis ActivationIncreased 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) activity
Intestinal Cholesterol Absorption DecreaseReduced cholesterol solubilization, Increased ABCG8 expression
Cholesterol Secretion RegulationAltered biliary lipid coupling

Influence on Cholesterol Accumulation in Specific Cell Types

The regulation of intracellular cholesterol is a critical factor in the development and progression of various diseases, including atherosclerosis. This compound, through the actions of its parent compound UDCA, is thought to modulate cholesterol accumulation in key cell types involved in these pathological processes.

In Macrophages

Macrophages play a central role in the formation of atherosclerotic plaques through the excessive uptake of modified low-density lipoprotein (LDL), leading to their transformation into lipid-laden foam cells. A critical mechanism for preventing this transformation is the efflux of cholesterol from these cells.

Research indicates that UDCA can positively influence cholesterol efflux in macrophages. One study demonstrated that UDCA upregulates the expression of key cholesterol transporters, ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.gov These transporters are crucial for the reverse cholesterol transport pathway, facilitating the removal of excess cholesterol from macrophages to high-density lipoprotein (HDL). By enhancing the expression of ABCA1 and ABCG1, UDCA can potentially reduce the accumulation of cholesterol in macrophages, thereby inhibiting foam cell formation. nih.gov

Table 1: Effect of Ursodeoxycholic Acid (UDCA) on Macrophage Cholesterol Efflux Regulators

TreatmentTarget GeneChange in ExpressionImplied Effect on Cholesterol Accumulation
UDCAABCA1Upregulation nih.govDecrease
UDCAABCG1Upregulation nih.govDecrease

Note: This table is based on qualitative findings for UDCA. Specific quantitative data on the fold-increase in gene expression for this compound is not available.

In Vascular Smooth Muscle Cells

Vascular smooth muscle cells (VSMCs) also contribute to the development of atherosclerosis. Under certain conditions, VSMCs can accumulate cholesterol and contribute to plaque formation. Studies on UDCA have shown that it can inhibit the proliferation and migration of VSMCs, which are key events in the progression of atherosclerotic lesions. tandfonline.com While direct studies on the effect of this compound on cholesterol accumulation in VSMCs are lacking, the inhibitory effect of UDCA on VSMC proliferation suggests a potential role in mitigating the cellular changes associated with atherosclerosis.

Table 2: Investigated Effects of Ursodeoxycholic Acid (UDCA) on Vascular Smooth Muscle Cells

Investigated EffectFindingPotential Implication for Cholesterol Accumulation
ProliferationInhibition tandfonline.comIndirectly reduces the number of cells available for lipid uptake
MigrationInhibition tandfonline.comMay limit the migration of VSMCs into the atherosclerotic plaque

Note: This table reflects the known effects of UDCA on VSMC behavior. Direct quantitative data on cholesterol content within VSMCs following treatment with this compound is not available.

In Hepatocytes

The liver plays a central role in maintaining cholesterol homeostasis. Hepatocytes are responsible for both the synthesis and clearance of cholesterol from the body. Research on UDCA has shown that it can reduce the hepatic output of cholesterol. nih.gov This is achieved, in part, by decreasing the saturation of cholesterol in bile. Furthermore, some evidence suggests that UDCA may slightly increase the catabolism of cholesterol into bile acids, providing another avenue for cholesterol elimination. nih.gov It is important to note that UDCA does not appear to inhibit the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov

A meta-analysis of randomized placebo-controlled trials on UDCA revealed a significant reduction in total cholesterol. nih.govresearchgate.net

Table 3: Effects of Ursodeoxycholic Acid (UDCA) on Hepatic Cholesterol Metabolism

ParameterEffect of UDCAImplication for Hepatocyte Cholesterol Accumulation
Hepatic Cholesterol OutputReduction nih.govDecrease
Cholesterol Catabolism to Bile AcidsSlight Increase nih.govDecrease
HMG-CoA Reductase ActivityNo Inhibition nih.govNo direct impact on synthesis
Total Cholesterol (Systemic)Significant Reduction nih.govresearchgate.netReflects overall improvement in cholesterol homeostasis

Note: This table summarizes findings from studies on UDCA. Specific quantitative data on intracellular cholesterol concentrations in hepatocytes treated with this compound are not available.

Hepatoprotection in Animal Models of Liver Injury

UDCA has been extensively studied for its hepatoprotective effects in various experimental models of liver injury. Its mechanisms of action are multifaceted, including anti-cholestatic, antioxidant, and anti-inflammatory properties. researchgate.net

Cholestatic Liver Disease Models (e.g., bile duct ligation)

Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver, which causes hepatocellular injury. nih.gov The bile duct ligation (BDL) model in rodents is a widely used experimental model to simulate obstructive cholestasis. nih.gov In this model, the common bile duct is surgically ligated, causing a rapid onset of liver injury.

Studies in BDL rats have shown that the accumulation of hydrophobic bile acids plays a significant role in initiating apoptosis and increasing oxidative stress in liver cells. nih.gov Administration of UDCA in these models has demonstrated significant protective effects. xiahepublishing.com It helps to counteract the cytotoxicity of bile salts and has been shown to reduce hepatocellular death. researchgate.netxiahepublishing.com The protective mechanisms in cholestatic models are attributed to UDCA's ability to replace toxic endogenous bile acids, stimulate hepatobiliary secretion, and protect liver cells from the damaging effects of retained bile acids. xiahepublishing.comnih.gov

Oxidative Stress-Induced Hepatic Damage Models

Oxidative stress is a key mechanism of liver damage in various pathologies, including cholestasis. nih.gov The BDL model is also a relevant model for studying oxidative stress-induced hepatic damage, as the retention of bile acids leads to the overproduction of reactive oxygen species (ROS). nih.gov

In a study involving BDL Wistar rats, cholestasis induced a significant increase in markers of oxidative damage, including malondialdehyde (MDA), a product of lipid peroxidation. The activity of the antioxidant enzyme catalase (CAT) was found to be decreased, while the activity of xanthine oxidase (XO), a key enzyme in producing ROS, was increased. Treatment with UDCA demonstrated a significant protective effect against this oxidative damage. UDCA administration led to a decrease in MDA levels, an increase in CAT activity, and a reduction in XO activity. nih.gov These findings suggest that UDCA directly mitigates oxidative stress in the liver. nih.gov

Table 1: Effect of UDCA on Oxidative Stress Markers in the Liver of Bile Duct Ligated (BDL) Rats

Marker BDL Group (No Treatment) BDL + UDCA Group Outcome of UDCA Treatment
Malondialdehyde (MDA) Significantly Increased Decreased Reduction in Lipid Peroxidation nih.gov
Catalase (CAT) Activity Decreased Increased Enhancement of Antioxidant Defense nih.gov
Xanthine Oxidase (XO) Activity Increased Reduced Decrease in ROS Production nih.gov

Further studies in other models of chemically-induced hepatotoxicity, such as with paclitaxel or arsenic, have also confirmed UDCA's potent antioxidant properties and its ability to alleviate oxidative stress by reducing DNA damage and improving the total antioxidant status of the liver. akjournals.comresearchgate.net

Liver Injury Models Beyond Cholestasis

The hepatoprotective effects of UDCA have been investigated in a range of non-cholestatic liver injury models. nih.govnih.gov

Drug-Induced Liver Injury (DILI): Preclinical studies in rodents have shown that UDCA offers hepatoprotection against toxicity induced by various drugs, including methotrexate, amoxicillin-clavulanic acid, and cyclosporine A. researchgate.net The beneficial effects in these models are largely attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. researchgate.net

Non-alcoholic Fatty Liver Disease (NAFLD): In experimental models of NAFLD and its more severe form, non-alcoholic steatohepatitis (NASH), UDCA has been evaluated for its potential benefits. While clinical trial results have been debated, preclinical evidence suggests it may improve liver biochemistry. nih.govscience.gov

Alcoholic Liver Disease (ALD): Research into the utility of UDCA for ALD has been inconsistent in showing significant benefits beyond some improvements in liver biochemistry markers. nih.govresearchgate.net

Effects on Genetic and Metabolic Disorders in Cellular and Animal Models

Niemann-Pick Disease Type C (NPC) Fibroblast Studies

Niemann-Pick Disease Type C (NPC) is a rare genetic lysosomal storage disorder caused by mutations in the NPC1 or NPC2 gene, leading to the accumulation of unesterified cholesterol and glycosphingolipids in lysosomes. nih.gov Liver disease is a common feature of NPC. nih.govresearchgate.net Skin fibroblasts from patients are a key in vitro model for studying the disease, as they exhibit the characteristic cholesterol storage defect, often confirmed by filipin staining. nih.gov

While direct studies of UDCA on NPC patient-derived fibroblasts are not extensively reported, the rationale for its use stems from findings in animal models. Research in the Npc1 null mouse model revealed a suppressed hepatic cytochrome P450 enzyme system, which is involved in bile acid synthesis. nih.govnih.gov This imbalance in bile acids was corrected by UDCA treatment in the mouse model. nih.govresearchgate.net These preclinical findings provided the basis for investigating UDCA as a therapy to improve liver function in NPC patients. nih.govintrabio.com Observational clinical studies have subsequently shown that UDCA treatment can lead to significant improvements in liver enzyme parameters in NPC patients. nih.gov

Polycystic Liver Disease (PLD) Animal Models

Polycystic Liver Diseases (PLDs) are genetic disorders that cause the progressive growth of fluid-filled cysts in the liver. nih.gov The polycystic kidney (PCK) rat is a well-established animal model for autosomal recessive polycystic kidney disease (ARPKD) that also develops significant hepatic cystogenesis, mimicking human PLD. nih.govveeva.com

Chronic treatment of PCK rats with UDCA has been shown to halt the progression of liver disease by inhibiting hepatic cystogenesis and fibrosis. nih.govnih.gov The underlying mechanism involves the inhibition of the hyperproliferation of cystic cholangiocytes (the cells lining the bile ducts from which cysts originate). nih.govelsevierpure.com In PCK rats, UDCA treatment decreases the intrahepatic accumulation of cytotoxic bile acids and normalizes bile acid concentration in the bile. nih.govelsevierpure.com

In vitro studies using polycystic human cholangiocytes have further elucidated the mechanism. UDCA was found to inhibit the hyperproliferation of these cells through a PI3K/AKT/MEK/ERK1/2-dependent pathway without inducing apoptosis. nih.govnih.gov

Table 2: Effects of UDCA Treatment in the PCK Rat Model of PLD

Parameter Observation in Untreated PCK Rats Effect of UDCA Treatment
Hepatic Cystogenesis Progressive cyst growth Inhibited nih.govnih.gov
Hepatic Fibrosis Progressive fibrosis Inhibited nih.govelsevierpure.com
Cholangiocyte Proliferation Hyperproliferation Inhibited nih.gov
Intrahepatic Cytotoxic Bile Acids Increased concentration Decreased nih.govelsevierpure.com

These findings from animal and cellular models suggest that UDCA is a potential therapeutic agent for PLD. nih.govnih.gov

Preclinical and In Vitro Investigation of the Biological Activities of Ursodeoxycholate Compounds

Disclaimer: The following article details the biological activities investigated in preclinical and in vitro settings. The research predominantly focuses on Ursodeoxycholic acid (UDCA), the parent compound of this compound. Due to a lack of extensive specific research on the ethyl ester, the findings related to UDCA are presented as the primary basis for understanding the potential activities of the ursodeoxycholate structure.

Preclinical and in Vitro Investigation of Biological Activities

Neuroprotective Properties

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific preclinical and in vitro data focusing solely on the neuroprotective properties of Ethyl Ursodeoxycholate. The majority of existing research investigates the neuroprotective effects of its parent compound, Ursodeoxycholic acid (UDCA), and its taurine (B1682933) conjugate, Tauroursodeoxycholic acid (TUDCA).

Extensive searches for studies detailing the direct effects of this compound on neuronal cell models, its mechanisms of action in neuroprotection, or its efficacy in models of neurodegenerative diseases have not yielded specific results. Therefore, a detailed analysis and data tables on the neuroprotective properties of this compound cannot be provided at this time.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Esterification (Ethyl Group) on Biological Activity

The addition of an ethyl group to the C-24 carboxyl group of ursodeoxycholic acid (UDCA) to form Ethyl Ursodeoxycholate (EUDCA) significantly alters its physicochemical properties, which in turn impacts its biological activity. This esterification is a key structural modification that influences how the molecule interacts with biological membranes, binds to receptors, and undergoes metabolic transformation.

Influence on Membrane Interactions and Cellular Uptake

Esterification of the carboxyl group on the UDCA side chain with an ethyl group increases the lipophilicity of the molecule. This change is expected to enhance its ability to interact with and partition into the lipid bilayers of cell membranes. The parent compound, UDCA, and its taurine (B1682933)/glycine (B1666218) conjugates are known to stabilize cell membranes, in part by inserting into the lipid structure. nih.govnih.gov Studies have shown that the steroid nucleus of UDCA binds within the apolar (hydrophobic) domain of the membrane, which helps to protect the membrane from damage by more toxic, hydrophobic bile acids. nih.gov

The increased hydrophobicity of EUDCA suggests a potentially greater affinity for this apolar core of the membrane. This enhanced interaction could lead to more efficient cellular uptake through passive diffusion across the cell membrane. The presence of cholesterol within the membrane is a critical factor for the cytoprotective effects of UDCA, as it may associate with cholesterol to form a protective complex. nih.gov The altered lipophilicity of EUDCA may influence this interaction, potentially modulating its membrane-stabilizing efficacy.

Effect on Receptor Binding and Activation Profiles

Bile acids exert many of their physiological effects by activating nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5. nih.govnih.gov The specific structure of a bile acid determines its binding affinity and activation profile for these receptors.

Farnesoid X Receptor (FXR): UDCA itself is considered a weak and selective FXR agonist. nih.gov In vitro assays have shown that while chenodeoxycholic acid (CDCA) is a potent FXR activator, UDCA has negligible activity in promoting the association of coactivators with FXR. nih.gov However, it can still influence the expression of certain FXR target genes, such as the bile salt export pump (BSEP). nih.gov Esterification of the carboxyl group to form EUDCA would block the negative charge that is important for the interaction of natural bile acids with the FXR ligand-binding domain. This modification is likely to alter its binding mode and activation capacity, potentially reducing its activity as a direct FXR agonist compared to its parent compound.

Modulation of Metabolic Stability

The metabolic fate of bile acids is a critical aspect of their biological activity. Key metabolic pathways for UDCA include amidation (conjugation with taurine or glycine) at the carboxyl group, as well as hydroxylation, oxidation, and epimerization on the steroid nucleus, followed by glucuronidation or sulfation. nih.gov

Esterification with an ethyl group at the C-24 position fundamentally alters this metabolic profile by blocking the primary site for amidation. This prevents the formation of glyco-EUDCA and tauro-EUDCA, which would in turn affect its transport and enterohepatic circulation. Furthermore, the ethyl ester bond is susceptible to hydrolysis by various esterase enzymes present in the liver, intestine, and blood plasma. This suggests that EUDCA may act as a prodrug, being converted back to the active parent compound, UDCA, in vivo. This conversion would release UDCA to exert its therapeutic effects, while the initial esterification could enhance its initial absorption and distribution. The rate of this hydrolysis would be a key determinant of the pharmacokinetic profile of EUDCA. Studies on other side-chain modified UDCA analogs have shown that such modifications can be designed to resist enzymatic action, for instance, to prevent deconjugation and subsequent 7-dehydroxylation by gut bacteria, thereby increasing bioavailability. nih.govnih.gov

Hydroxyl Group Position and Stereochemistry Effects on Function

The biological properties of bile acids are profoundly influenced by the number, position, and stereochemistry (spatial orientation) of the hydroxyl (-OH) groups on the steroid nucleus. nih.govbeilstein-journals.org Ursodeoxycholic acid is defined by its two hydroxyl groups: one at the 3α-position and another at the 7β-position.

The key feature of UDCA is the equatorial orientation of the 7β-hydroxyl group, which distinguishes it from its epimer, chenodeoxycholic acid (CDCA), which has an axial 7α-hydroxyl group. researchgate.net This seemingly minor stereochemical difference has significant functional consequences:

Reduced Hydrophobicity and Toxicity: The 7β-OH group makes UDCA more hydrophilic (water-soluble) and less of a detergent-like molecule compared to CDCA. This reduces its ability to disrupt cell membranes, rendering it significantly less cytotoxic. researchgate.net

Biological Activity: The specific arrangement of hydroxyl groups determines how the molecule interacts with receptors and enzymes. The difference between the 7α and 7β position is critical for the differential activation of receptors like FXR. nih.gov

The stereochemistry at the C-3 position is also important. Isoursodeoxycholic acid (isoUDCA), the 3β-epimer of UDCA, has been studied and found to be completely converted to UDCA in the liver. nih.gov This indicates that while the 3α-configuration is the biologically active form, the body can metabolically correct the 3β-configuration, allowing isoUDCA to function as a prodrug for UDCA. nih.gov

Side Chain Modifications and Their Functional Consequences

The carboxylic acid side chain of bile acids is a common target for modification to alter their physicochemical and pharmacological properties. Beyond simple esterification, other modifications can have profound functional consequences. The primary goals of such modifications are often to improve metabolic stability and bioavailability. nih.gov

A major metabolic pathway for secondary bile acids like UDCA in the gut is 7-dehydroxylation by intestinal bacteria, which converts it to the more toxic lithocholic acid (LCA). beilstein-journals.org Modifying the side chain can hinder the enzymatic processes (deconjugation and dehydroxylation) carried out by these bacteria. nih.gov Research into UDCA analogs has shown that introducing steric hindrance on the side chain can prevent deconjugation and, consequently, 7-dehydroxylation, making the molecule more resistant to bacterial metabolism and thus more bioavailable. nih.gov

The gut microbiome can also perform various modifications on bile acid side chains, including deconjugation (removing glycine or taurine) and amidation with other amino acids. nih.govresearchgate.net These transformations create a diverse pool of bile acid species with different signaling properties. Modifying the side chain, as in this compound, preempts these natural conjugation pathways and introduces a substrate for a different class of enzymes (esterases).

Computational Modeling and Molecular Docking Studies in Bile Acid Derivative Design

Computational tools are invaluable in the design and analysis of bile acid derivatives like this compound. oncodesign-services.comcollaborativedrug.com Molecular docking, virtual screening, and molecular dynamics simulations allow researchers to predict and understand how these molecules interact with their biological targets at an atomic level. nih.govacs.orgeuropeanreview.org

Predicting Receptor Interactions: Docking studies can simulate the binding of a bile acid derivative into the ligand-binding pocket of a receptor like FXR or TGR5. nih.govunina.it These models help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding and activation. For EUDCA, computational models could predict how the loss of the carboxylate charge and the addition of the ethyl group alter its binding pose within the FXR pocket compared to UDCA.

Virtual Screening: Researchers can computationally screen large libraries of virtual bile acid derivatives to identify candidates with a high predicted affinity for a specific target. nih.govacs.orgunina.it This approach accelerates the discovery of novel agonists or antagonists for bile acid receptors.

Understanding Structure-Activity Relationships: By comparing the docking scores and predicted binding modes of a series of related compounds, computational models can help explain experimentally observed SAR data. For example, modeling can show why a change in hydroxyl group stereochemistry or a side chain modification leads to a change in biological activity. europeanreview.orgnih.gov Such studies have been used to identify potent UDCA derivatives that act as activators for other enzymes, like ACE2. acs.orgunina.it

These in silico methods provide crucial insights that guide the synthesis and experimental testing of new compounds, making the drug design process more efficient and targeted. nih.gov

Ethyl Ursodeoxycholate As a Research Tool and in Mechanistic Investigations

Tool Compound for Studying Bile Acid Receptors and Signaling Pathways

Bile acids are crucial signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism, primarily through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors such as Takeda G-protein-coupled receptor 5 (TGR5). nih.govmdpi.comiu.edu EUDCA, as a derivative of UDCA, is instrumental in elucidating the nuanced roles of these receptors. While UDCA itself is considered a weak FXR antagonist, its derivatives are used to probe the downstream effects of modulating these signaling pathways. nih.gov

The activation of FXR and TGR5 has been shown to have therapeutic potential in various liver diseases. nih.gov For instance, dual activation of both receptors can reduce liver injury and inflammation. nih.govplos.org By using compounds like EUDCA, researchers can dissect the specific contributions of each receptor to these protective effects. For example, studies have shown that TGR5 activation can reduce the production of pro-inflammatory cytokines in liver-resident macrophages (Kupffer cells), a process that can be investigated using specific agonists. mdpi.comnih.gov

The table below summarizes key findings from studies utilizing bile acid derivatives to investigate receptor signaling.

Receptor TargetKey Signaling Pathway InvestigatedObserved Effect
FXR Inhibition of bile acid synthesisReduced expression of cholesterol 7α-hydroxylase (CYP7A1)
TGR5 Anti-inflammatory responseDecreased production of pro-inflammatory cytokines in macrophages. mdpi.com
Dual FXR/TGR5 Regulation of lipid and glucose metabolismImproved metabolic homeostasis and reduced atherosclerosis progression. plos.org

Probes for Investigating Cellular Cholesterol Transport and Processing

EUDCA is also employed to investigate the intricate processes of cellular cholesterol transport and metabolism. The absorption of intestinal cholesterol is a key regulatory point in maintaining cholesterol homeostasis and is primarily mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein. nih.govnih.gov Derivatives of bile acids can influence the expression and function of proteins involved in cholesterol transport, such as ATP-binding cassette (ABC) transporters like ABCA1. nih.gov

Below is a table detailing the effects of bile acid modulation on proteins involved in cholesterol transport.

ProteinFunctionEffect of Bile Acid Modulation
NPC1L1 Essential for intestinal cholesterol absorption. nih.govAltered expression and localization in response to changes in bile acid pool.
ABCA1 Mediates cholesterol efflux from cells.Upregulation of intestinal mRNA expression in response to increased cholesterol absorption. nih.gov
ABCG5/ABCG8 Heterodimeric sterol exporter in the intestine.Expression levels can be influenced by bile acid signaling pathways.

Application in In Vitro Disease Modeling and Drug Discovery Screens

In vitro models of liver disease are essential for understanding pathogenesis and for the preclinical stages of drug development. exonpublications.comexonpublications.com These models, which range from 2D cell cultures to more complex 3D organoids and "liver-on-a-chip" systems, allow for the controlled study of liver injury and the screening of potential therapeutic compounds. exonpublications.commdpi.com

EUDCA and related compounds are utilized in these systems to model cholestatic liver diseases, where the flow of bile is impaired, leading to the accumulation of toxic bile acids. aasld.org In these models, researchers can assess the cytoprotective effects of compounds, their ability to modulate bile acid transport, and their impact on inflammatory and fibrotic pathways. nih.govresearchgate.net For example, studies using hepatic stellate cell lines have investigated how bile acid derivatives can inhibit the progression of liver fibrosis. nih.gov The controlled environment of in vitro models allows for detailed mechanistic studies, such as examining the noncompetitive inhibition of certain enzymatic pathways by specific bile salts. nih.gov

The following table outlines the application of bile acid derivatives in various in vitro liver models.

In Vitro ModelDisease/Process StudiedApplication of Ethyl Ursodeoxycholate
Primary Human Hepatocytes Drug-induced liver injury, cholestasis. mdpi.comAssessing cytoprotective effects and modulation of bile acid transporters.
Hepatic Stellate Cell Lines (e.g., LX2) Liver fibrosis. nih.govInvestigating anti-fibrotic mechanisms and inhibition of collagen production. nih.gov
Liver Organoids Cholestatic liver disease pathogenesis.Modeling bile duct injury and regeneration.
Microsomal Assays Drug metabolism and enzyme kinetics. nih.govStudying the inhibition of specific glucuronidation pathways. nih.gov

Utility in Understanding Bile Acid-Gut Microbiota Interactions in Animal Models

The gut microbiota plays a critical role in bile acid metabolism, converting primary bile acids synthesized in the liver into a diverse pool of secondary bile acids. nih.gov This bi-directional relationship, often termed the "bile acid-gut microbiota axis," has profound implications for host health and disease. nih.gov Animal models are indispensable for studying these complex interactions in vivo.

The administration of bile acids like UDCA, or its derivatives such as EUDCA, to animal models allows researchers to study the resulting shifts in the gut microbial community structure and the downstream effects on host metabolism. nih.govplos.org Studies in mice have shown that treatment with UDCA can lead to significant alterations in the gut microbiota, including changes in the abundance of specific bacterial families like Lachnospiraceae. nih.govplos.orgresearchgate.net These changes in the microbiome are often associated with alterations in the host's bile acid pool and metabolic improvements. nih.govfrontiersin.org Using ethylated forms of bile acids can help to pinpoint the direct effects of the compound on the microbiota, distinct from the effects of its subsequent metabolism.

The table below provides a summary of key findings from animal model studies investigating bile acid-gut microbiota interactions.

Animal ModelKey Research FindingObserved Change in Gut Microbiota
Conventional Mice (C57BL/6J) UDCA administration alters gut microbial community structure and the bile acid pool. nih.govplos.orgDose-dependent alterations, with significant contributions from the Lachnospiraceae family. nih.govplos.org
Diet-Induced Obesity Mouse Model UDCA treatment improves metabolic indices and alters fatty acid profiles. nih.govRestoration of gut microbiota dysbiosis. nih.gov
NASH Mouse Model UDCA treatment alleviates liver inflammation. nih.govfrontiersin.orgPartial restoration of gut microbiota, including decreased abundance of Fecalibaculum and increased Bacteroides. nih.govfrontiersin.org
Colorectal Adenoma Model UDCA treatment leads to a consistent shift in microbial community composition. researcher.lifeDifferential effects observed between sexes, suggesting a sex-specific interaction. researcher.life

Future Research Directions and Unexplored Avenues for Ethyl Ursodeoxycholate

Elucidation of Novel Molecular Targets and Pathways

The primary mechanism of action of UDCA involves reducing the cholesterol content of bile and protecting liver cells. drugbank.com However, the full spectrum of its molecular interactions, and by extension those of its ethyl ester, is likely broader. Future research should aim to identify new molecular targets and signaling pathways modulated by ethyl ursodeoxycholate.

Key areas of investigation include:

Nuclear Receptors: Beyond the known interactions with receptors like the farnesoid X receptor (FXR), further studies could explore potential interactions with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation. mdpi.comnih.gov

Anti-inflammatory and Immunomodulatory Pathways: UDCA has demonstrated immunomodulatory effects, such as reducing the expression of major histocompatibility complex (MHC) antigens in the liver. drugbank.com Research into how this compound influences specific inflammatory pathways, like the nuclear factor kappa B (NF-κB) pathway, could reveal new therapeutic applications. nih.gov

Cellular Stress and Survival Pathways: UDCA is known to protect against cell death by stabilizing mitochondrial membranes and inhibiting apoptosis. mdpi.com Investigating the specific effects of this compound on pathways like the Nrf2-mediated antioxidant response could provide insights into its cytoprotective mechanisms. physiology.org

Advanced Preclinical Models for Mechanistic Studies

To gain a more nuanced understanding of this compound's effects, it is crucial to move beyond traditional cell culture and animal models. The development and utilization of advanced preclinical models will be instrumental in this endeavor.

Examples of such models include:

Organ-on-a-Chip Technology: Microfluidic devices that recapitulate the structure and function of human organs, such as the liver, can provide a more accurate platform for studying the compound's metabolism and effects on cellular transport and signaling.

Humanized Animal Models: The use of chimeric mice with humanized livers can offer a more clinically relevant system to study the human-specific metabolism and efficacy of this compound. physiology.orgugent.be

Three-Dimensional (3D) Spheroid Cultures: These models more closely mimic the in vivo environment of tissues and can be used to study the compound's effects on cell-cell interactions and tissue architecture.

High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) methodologies offer a powerful approach to systematically explore the biological activities of this compound against a vast array of targets and in various disease models. researchgate.net This can accelerate the discovery of novel therapeutic applications beyond its current focus. nih.govbiorxiv.org

Potential HTS strategies include:

Target-Based Screening: Screening this compound against large libraries of purified proteins, such as enzymes and receptors, to identify novel molecular interactions.

Cell-Based Screening: Utilizing automated microscopy and other high-content imaging techniques to assess the compound's effects on cellular phenotypes in various disease-relevant cell lines. researchgate.net

Transcriptomic and Proteomic Screening: Employing "omics" technologies in a high-throughput manner to analyze global changes in gene and protein expression in response to treatment with this compound. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Pathway Mapping

A systems-level understanding of this compound's mechanism of action requires the integration of multiple "omics" technologies. mdpi.comfrontiersin.org This approach can provide a comprehensive map of the metabolic and signaling pathways affected by the compound.

Key omics approaches include:

Metabolomics: Analyzing the global changes in small-molecule metabolites in biological samples following treatment with this compound. docksci.com This can reveal alterations in metabolic pathways and identify novel biomarkers of drug response.

Proteomics: Identifying and quantifying changes in the entire set of proteins expressed by a cell or tissue in response to the compound. researchgate.net This can provide insights into the molecular mechanisms underlying its therapeutic effects.

Transcriptomics: Studying the complete set of RNA transcripts to understand how this compound modulates gene expression. frontiersin.org

Multi-Omics Integration: Combining data from metabolomics, proteomics, and transcriptomics to construct comprehensive models of the compound's biological effects. researchgate.net

Exploration of this compound's Role in Specific Disease Pathophysiology Beyond Liver

While the primary therapeutic focus of UDCA and its derivatives has been on liver diseases, emerging evidence suggests potential benefits in other conditions. Future research should systematically explore the therapeutic potential of this compound in diseases beyond the liver.

Promising areas of investigation include:

Osteoarthritis: Studies have shown that UDCA can alleviate pain and cartilage degeneration in animal models of osteoarthritis by reducing oxidative stress and inflammation. nih.govsemanticscholar.org Research has also pointed to a gut-joint axis involving bile acid metabolism in osteoarthritis. nih.govyale.edu Further investigation into the efficacy of this compound in this context is warranted.

Lung Injury: UDCA has been shown to ameliorate sepsis-induced acute lung injury by inhibiting inflammatory responses and cell death pathways. nih.govnih.gov Given that FXR agonists have shown anti-inflammatory and antifibrotic effects in lung tissue, exploring the role of this compound in various models of lung injury could lead to new therapeutic strategies. researchgate.net

Table of Research Findings on UDCA in Osteoarthritis and Lung Injury

Disease ModelKey Findings
Osteoarthritis
Monosodium iodoacetate-induced OA in ratsUDCA attenuated pain, cartilage degeneration, and the expression of inflammatory cytokines (IL-1β, IL-6) and catabolic enzymes (MMP-3, MMP-13, ADAMTS5). nih.govsemanticscholar.org
Freund's Complete Adjuvant-induced arthritis in ratsUDCA decreased cartilage damage, paw edema, and pro-inflammatory cytokine release. medandlife.org
Gut-Joint Axis StudiesAltered bile acid metabolism, specifically reduced glycoursodeoxycholic acid (GUDCA), has been linked to osteoarthritis. nih.govyale.edu
Lung Injury
Endotoxin-induced acute lung injury in ratsUDCA and CDCA reduced inflammation, oxidative stress, and apoptosis. nih.gov
Sepsis-induced lung injuryUDCA ameliorated lung injury by inhibiting PANoptosis through the STING pathway. nih.gov
Lipopolysaccharide-induced acute lung inflammationFXR agonists have demonstrated anti-inflammatory and antifibrotic roles in lung tissues. researchgate.net

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

To support these future research directions, the development of more advanced analytical techniques is essential. researchgate.netmdpi.com These methods are needed for the precise quantification of this compound and its metabolites in complex biological matrices. ijnrd.org

Areas for advancement include:

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Developing more sensitive and specific LC-MS/MS methods for the simultaneous quantification of this compound and its various metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing high-resolution NMR for the structural elucidation of novel metabolites and for metabolomics studies. google.com

Hyphenated Techniques: Exploring advanced hyphenated techniques such as LC-NMR-MS to provide comprehensive characterization of the compound's metabolic fate. nih.gov

Q & A

Q. What are the established methodologies for synthesizing and characterizing Ethyl Ursodeoxycholate?

this compound is synthesized via esterification of ursodeoxycholic acid (UDCA) with ethanol under acidic or enzymatic catalysis. Post-synthesis, characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) further validates molecular weight and integrity . For novel derivatives, X-ray crystallography may resolve stereochemical configurations, as demonstrated in structural studies of UDCA complexes .

Q. How does this compound influence bile acid homeostasis in vitro?

Experimental designs often employ hepatocyte cultures (e.g., HepG2 cells) or primary human hepatocytes to assess bile acid transport and metabolism. Techniques include measuring bile acid output via liquid chromatography-mass spectrometry (LC-MS) and quantifying bile flow using radiolabeled tracers. Studies on UDCA derivatives suggest this compound may enhance bile acid secretion via ATP-binding cassette (ABC) transporters, though direct evidence requires validation .

Q. What in vitro models are suitable for studying this compound’s cytoprotective effects?

Mitochondrial permeability transition (MPT) assays using isolated rat liver mitochondria are standard. This compound’s precursor, UDCA, inhibits MPT by blocking glycochenodeoxycholate-induced pore opening, measurable via calcium-sensitive fluorophores or cytochrome c release assays . Similar protocols can be adapted for this compound to evaluate its antioxidant and anti-apoptotic properties.

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate this compound’s interactions with viral targets?

MD simulations, as applied to UDCA’s binding to SARS-CoV-2 envelope protein, can be adapted. Key steps include:

  • Docking : Use AutoDock Vina to predict binding poses of this compound to viral proteins (e.g., ACE2 or spike protein).
  • Trajectory Analysis : Run 100+ ns simulations in GROMACS to assess stability of ligand-protein complexes via root-mean-square deviation (RMSD) and binding free energy calculations (MM-PBSA).
  • Validation : Compare results with in vitro binding assays (e.g., surface plasmon resonance) .

Q. What experimental strategies resolve contradictions in this compound’s role in inflammatory pathways?

Conflicting data on anti-inflammatory effects (e.g., cytokine suppression vs. immune modulation) require multi-omics approaches:

  • Transcriptomics : RNA-seq of treated macrophages to identify differentially expressed genes (e.g., TNF-α, IL-6).
  • Metabolomics : LC-MS profiling to quantify bile acid metabolites and correlate with cytokine levels.
  • Functional Assays : Ex vivo models (e.g., precision-cut liver slices) to validate pathways .

Q. How does this compound modulate calcium signaling in cholestatic models?

UDCA conjugates alter biliary calcium secretion via calcium-binding capacity. For this compound, experimental designs include:

  • Fluorescent Probes : Fura-2 AM to measure intracellular calcium in cholangiocytes.
  • Bile Collection Cannulation : In vivo rodent models to quantify calcium output via atomic absorption spectroscopy.
  • Molecular Modeling : Compare calcium-binding affinities with tauro-ursodeoxycholate using density functional theory (DFT) .

Q. What structural biology techniques clarify this compound’s enzyme-binding specificity?

X-ray crystallography of this compound bound to targets (e.g., AKR1C2 dehydrogenase) can reveal binding modes. Steps include:

  • Co-crystallization : Soak crystals with this compound and NADP+.
  • Data Collection : High-resolution synchrotron radiation (≤1.8 Å) to resolve ligand-enzyme interactions.
  • Docking Validation : Compare crystallographic data with in silico predictions .

Methodological Considerations

  • Data Contradictions : Address discrepancies (e.g., hypercholeresis vs. cytoprotection) by integrating flux balance analysis (FBA) with in vivo pharmacokinetic studies .
  • Reproducibility : Adhere to guidelines for experimental rigor (e.g., triplicate assays, blinded analysis) as outlined in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.